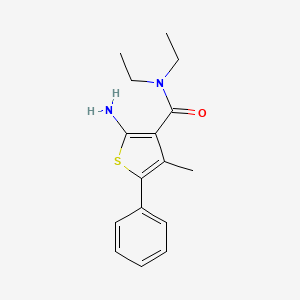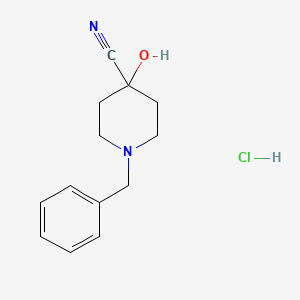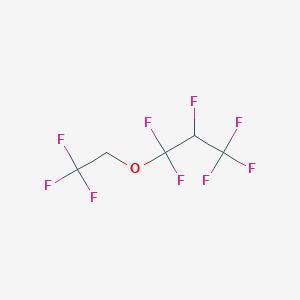
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one
Descripción general
Descripción
“1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one” is a chemical compound with the molecular formula C9H9NO5 . It has an average mass of 211.171 Da .
Synthesis Analysis
The synthesis of this compound can be achieved by treating 4-benzyloxy-5-methoxy2-nitro-acetophenone with trifluoroacetic acid at room temperature for 14 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C9H9NO5/c1-5(11)6-3-9(15-2)8(12)4-7(6)10(13)14/h3-4,12H,1-2H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.17, a density of 1.1708 (rough estimate), a melting point of 52°C (lit.), a boiling point of 254.38°C (rough estimate), a flash point of >230°F, a vapor pressure of 0.00374mmHg at 25°C, and a refractive index of 1.5500 (estimate) .Aplicaciones Científicas De Investigación
-
Anti-Hyperuricemic Effect
- Field : Medical Science
- Summary : The compound 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid (HMS), which has a similar structure, has been found to have an anti-hyperuricemic effect .
- Methods : The anti-hyperuricemic effect, primary mechanisms, and general toxicity were examined on a hyperuricemic mouse model which was established using potassium oxonate and hypoxanthine together .
- Results : HMS demonstrated a remarkable anti-hyperuricemic effect which was near to that of the control drugs, showing promising perspective .
-
Potential Anti-Tumor Activity
- Field : Oncology
- Summary : Arsine compounds, which are structurally similar to the requested compound, have shown potential anti-tumor activity .
- Methods : The growth inhibition of human hepatoma cell line HepG2 was observed .
- Results : The arsine compounds significantly inhibited the growth of HepG2. Its effects were dose-and time-dependent .
-
Synthesis of Entacapone
- Field : Pharmaceutical Chemistry
- Summary : A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone (E-isomer), has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .
- Methods : The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .
- Results : This method provides a new synthesis route for entacapone, a drug used in the treatment of Parkinson’s disease .
-
Photoproducts Study
- Field : Photochemistry
- Summary : The experimental results, combined with the simulations of electronic and infrared (IR) spectra showed two photoproducts .
- Methods : The study involved the use of simulations of electronic and infrared (IR) spectra .
- Results : The results of this study can help in developing an efficient and easy method .
-
Chemical Building Block
- Field : Chemical Synthesis
- Summary : “1-(4-hydroxy-5-methoxy-2-nitrophenyl)ethan-1-one” is a chemical compound that can be used as a building block in the synthesis of various other compounds .
- Methods : This compound can be used in a variety of chemical reactions to produce other compounds, depending on the specific requirements of the synthesis .
- Results : The resulting compounds can have a wide range of applications, from pharmaceuticals to materials science .
-
Synthesis of Pyrrol-2-one Derivatives
- Field : Organic Chemistry
- Summary : A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone (E-isomer) has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .
- Methods : The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .
- Results : This method provides a new synthesis route for entacapone, a drug used in the treatment of Parkinson’s disease .
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-hydroxy-4-methoxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-3-7(10(13)14)9(15-2)4-8(6)12/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMBXUXKKCTLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379416 | |
| Record name | 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one | |
CAS RN |
102877-53-2 | |
| Record name | 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



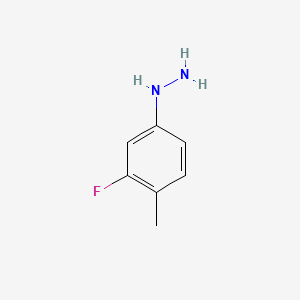
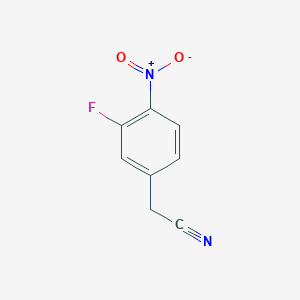
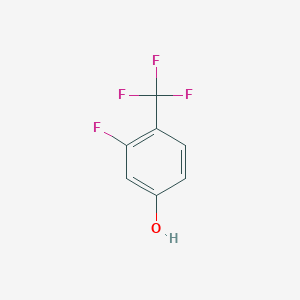

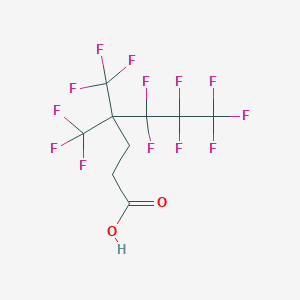
![[4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]phenyl] 3-chloro-2,2-dimethylpropanoate](/img/structure/B1333282.png)
![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)
